2-(4-Bromophenyl)-1,3-diphenylimidazolidine
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Overview
Description
2-(4-Bromophenyl)-1,3-diphenylimidazolidine is an organic compound that belongs to the class of imidazolidines. Imidazolidines are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. The presence of a bromophenyl group at position 2 and diphenyl groups at positions 1 and 3 makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,3-diphenylimidazolidine typically involves the reaction of 4-bromobenzaldehyde with benzylamine and benzaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and involves heating the mixture to facilitate the formation of the imidazolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1,3-diphenylimidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Imidazolidinones
Reduction: Amines
Substitution: Various substituted imidazolidines depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-1,3-diphenylimidazolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1,3-thiazolidine
- 2-(4-Bromophenyl)-1,3-oxazolidine
- 2-(4-Bromophenyl)-1,3-diazolidine
Uniqueness
2-(4-Bromophenyl)-1,3-diphenylimidazolidine is unique due to the presence of both bromophenyl and diphenyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C21H19BrN2 |
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Molecular Weight |
379.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,3-diphenylimidazolidine |
InChI |
InChI=1S/C21H19BrN2/c22-18-13-11-17(12-14-18)21-23(19-7-3-1-4-8-19)15-16-24(21)20-9-5-2-6-10-20/h1-14,21H,15-16H2 |
InChI Key |
QMAUODYBUHHJTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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